(5-Ethynylpyridin-2-YL)methanol
Description
The Enduring Importance of the Pyridine (B92270) Scaffold
Pyridine, a heterocyclic aromatic organic compound with the chemical formula C₅H₅N, is a cornerstone of synthetic and medicinal chemistry. biosynce.comnumberanalytics.comwikipedia.org Structurally similar to benzene (B151609) with one carbon atom replaced by a nitrogen atom, pyridine exhibits unique chemical properties that make it a versatile building block. biosynce.comwikipedia.org Its basicity, arising from the lone pair of electrons on the nitrogen atom, allows it to function as a catalyst and an acid scavenger in organic reactions. biosynce.com
The pyridine ring is a privileged scaffold in drug discovery, appearing in the structure of numerous pharmaceuticals and biologically active compounds. numberanalytics.comrsc.org Its presence can enhance the pharmacological and pharmacokinetic properties of a molecule. biosynce.com The ability of the pyridine nitrogen to form hydrogen bonds is a key factor in its interaction with biological targets. rsc.org Furthermore, pyridine and its derivatives are integral to materials science, finding applications in the development of polymers, dyes, and catalysts. numberanalytics.com
The Versatile Ethynyl (B1212043) Group in Modern Chemistry
The ethynyl group (C≡CH), a terminal alkyne, has been widely exploited in drug discovery and development since the mid-20th century. nih.gov It is recognized as a valuable functional group for targeting a wide array of therapeutic proteins. nih.gov The linear geometry of the ethynyl group can provide specific and strong interactions with target proteins, often leading to high potency and selectivity.
Beyond its direct role in biological activity, the terminal alkyne functionality is a key component in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. nih.gov This has made the ethynyl group a popular "handle" in chemical biology for attaching probes to identify and study molecular targets. nih.gov The incorporation of an ethynyl group into a molecule can also influence its physicochemical properties, which is a critical consideration in drug design. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-ethynylpyridin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-2-7-3-4-8(6-10)9-5-7/h1,3-5,10H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPXIXCYBODHTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(C=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717249 | |
| Record name | (5-Ethynylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033705-77-9 | |
| Record name | (5-Ethynylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-ethynylpyridin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Overview of 5 Ethynylpyridin 2 Yl Methanol S Research Utility As a Precursor and Scaffold
Established Synthetic Routes to this compound
The construction of this compound relies on strategic functionalization of a pre-formed pyridine ring. The most common approaches involve the introduction of the ethynyl group onto a pyridine core that already contains the hydroxymethyl moiety or a precursor to it.
The synthesis typically begins with a halogenated pyridine derivative, which serves as a handle for introducing the ethynyl group via cross-coupling reactions. A common and effective strategy is the Sonogashira cross-coupling reaction. mdpi.com This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide.
A plausible and widely used precursor is a 5-halopyridine derivative, such as 5-bromopyridine-2-carbaldehyde (B1277881) or ethyl 5-bromopyridine-2-carboxylate. The synthesis strategy involves two key steps:
Introduction of the ethynyl group at the 5-position.
Formation or modification of the functional group at the 2-position to yield the hydroxymethyl group.
The order of these steps can be interchanged depending on the stability of the functional groups to the reaction conditions.
The synthesis of this compound can be achieved from readily available starting materials. A representative synthetic pathway starts from a 5-halo-2-substituted pyridine. For instance, the Sonogashira coupling of a protected alkyne, such as (trimethylsilyl)acetylene, with a brominated pyridine precursor is a key step. mdpi.com This is followed by deprotection of the silyl (B83357) group and reduction of the functional group at the C-2 position.
A typical synthesis can be envisioned as follows:
Sonogashira Coupling: A 5-bromopyridine precursor, such as 1-(5-bromopyridin-2-yl)ethanone, is reacted with (trimethylsilyl)acetylene. This reaction is catalyzed by a palladium complex like tetrakis(triphenylphosphine)palladium(0) and a copper(I) co-catalyst, typically copper(I) iodide, in the presence of a base like diisopropylamine. mdpi.com
Reduction: The ketone (or ester/aldehyde) at the C-2 position of the resulting TMS-protected ethynylpyridine is then reduced to the corresponding alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄).
Deprotection: The final step is the removal of the trimethylsilyl (B98337) (TMS) protecting group from the alkyne. This is typically achieved under mild basic conditions, for example, using potassium carbonate in methanol (B129727), to yield the terminal alkyne.
| Step | Precursor | Reagents & Conditions | Intermediate/Product |
| 1. Coupling | 1-(5-bromopyridin-2-yl)ethanone | (Trimethylsilyl)acetylene, Pd(PPh₃)₄, CuI, Diisopropylamine, THF | 1-(5-((Trimethylsilyl)ethynyl)pyridin-2-yl)ethanone |
| 2. Reduction | 1-(5-((Trimethylsilyl)ethynyl)pyridin-2-yl)ethanone | NaBH₄, Methanol | 1-(5-((Trimethylsilyl)ethynyl)pyridin-2-yl)ethanol |
| 3. Deprotection | 1-(5-((Trimethylsilyl)ethynyl)pyridin-2-yl)ethanol | K₂CO₃, Methanol | This compound |
This table presents a representative synthetic route based on established chemical transformations.
An alternative approach involves the direct oxidation of a methyl group at the C-2 position of a 5-ethynyl-2-methylpyridine (B174341) intermediate, although controlling the oxidation to the alcohol stage can be challenging. A multi-step process starting from 2-picoline involving oxidation to 2-pyridine nitric oxide, rearrangement, and hydrolysis can also be adapted. google.com
Advanced Derivatization and Functionalization Strategies of this compound
The presence of two distinct functional groups, the ethynyl moiety and the hydroxymethyl group, allows for selective and orthogonal derivatization, making this compound a versatile building block.
The terminal alkyne group is a prime substrate for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govdovepress.com This reaction is highly efficient and specific, forming a stable 1,4-disubstituted 1,2,3-triazole ring by reacting the alkyne with an organic azide. dovepress.com
This methodology offers a powerful way to conjugate the this compound scaffold to a wide variety of molecules, including biomolecules like peptides, polymers, and fluorescent tags, without affecting the hydroxymethyl group. nih.govnd.edu The reaction proceeds under mild conditions, often in aqueous environments, making it suitable for biological applications. nih.govdovepress.com
| Reaction Type | Reactants | Catalyst/Conditions | Product |
| CuAAC | This compound, Organic Azide (R-N₃) | Copper(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1-((2-(Hydroxymethyl)pyridin-5-yl)methyl)-4-substituted-1H-1,2,3-triazole |
This table illustrates the general scheme for the click chemistry application of the title compound.
Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a catalyst-free alternative for in vivo applications by using a strained cyclooctyne (B158145) derivative instead of a terminal alkyne. nih.gov While not directly applicable to the ethynyl group of the title compound, it highlights an important branch of click chemistry.
The ethynyl group is a versatile handle for various palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis. youtube.com
Sonogashira Coupling: Beyond its use in synthesizing the parent molecule, the Sonogashira coupling can be used to further extend the alkyne. The reaction of this compound with various aryl or vinyl halides can generate more complex structures. youtube.comthieme-connect.de
Heck and Suzuki Couplings: While the terminal alkyne itself is not a direct substrate for Heck or Suzuki reactions, it can be transformed into a suitable coupling partner. For example, hydroboration of the alkyne can generate a vinylborane (B8500763) species suitable for Suzuki coupling.
Other Metal-Mediated Reactions: The alkyne can undergo various other transformations, including hydration to form a methyl ketone, or reactions with organometallic reagents. For example, reactions with dialkylzinc reagents can be used for alkylation. mdpi.com
The primary alcohol of the hydroxymethyl group offers another site for diverse chemical modifications. These transformations are standard in organic chemistry and can be performed selectively in the presence of the alkyne.
Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde (pyridin-5-ylethynyl-2-carbaldehyde) using mild oxidizing agents like manganese dioxide (MnO₂) or Dess-Martin periodinane. Further oxidation to the carboxylic acid (5-ethynylpyridine-2-carboxylic acid) can be achieved with stronger oxidants.
Esterification and Etherification: The alcohol readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under standard conditions to form esters. Similarly, etherification, for instance, using the Williamson ether synthesis, can be employed to introduce various alkyl or aryl groups.
Conversion to Halides: The hydroxyl group can be converted into a good leaving group, such as a tosylate, or directly into a halide (e.g., using SOCl₂ or PBr₃). This creates an electrophilic center at the benzylic position, enabling subsequent nucleophilic substitution reactions to introduce a wide range of functionalities.
| Transformation | Reagent(s) | Product Functional Group |
| Oxidation (Partial) | MnO₂, Dess-Martin Periodinane | Aldehyde (-CHO) |
| Oxidation (Full) | KMnO₄, Jones Reagent | Carboxylic Acid (-COOH) |
| Esterification | R-COOH, Acid Chloride (R-COCl) | Ester (-O-CO-R) |
| Etherification | NaH, then R-X | Ether (-O-R) |
| Halogenation | SOCl₂, PBr₃ | Halide (-CH₂Cl, -CH₂Br) |
This table summarizes key modifications possible at the hydroxymethyl group.
Role of this compound as a Versatile Synthetic Building Block
This compound is a bifunctional molecule that holds significant potential as a versatile building block in organic synthesis. Its structure, featuring a terminal alkyne and a primary alcohol on a pyridine core, offers two distinct points for chemical modification. This allows for its strategic incorporation into a wide array of more complex molecular architectures, particularly in the synthesis of novel heterocyclic systems and for scaffold integration in diversity-oriented synthesis through multi-component reactions. The presence of the pyridine ring, a common motif in pharmacologically active compounds, further enhances its value as a precursor in drug discovery programs. rsc.orgrsc.org
Construction of Complex Heterocyclic Systems
The unique arrangement of the ethynyl and hydroxymethyl groups on the pyridine framework of this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems. The terminal alkyne is amenable to a variety of carbon-carbon bond-forming reactions, while the alcohol can act as or be converted into a nucleophile, enabling subsequent intramolecular cyclization events.
One of the most powerful methods for C(sp)-C(sp²) bond formation is the Sonogashira cross-coupling reaction, which pairs a terminal alkyne with an aryl or vinyl halide. rsc.orgnih.govresearchgate.net This reaction can be employed to couple this compound with a suitably substituted partner, setting the stage for a subsequent annulation reaction to form a new fused ring. For instance, a palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization is a well-established strategy for building fused heterocycles like furo[2,3-b]pyridines and pyrrolo[2,3-b]pyridines. nih.govnih.govjuniperpublishers.com While specific examples starting from this compound are not extensively documented, the general strategy involves coupling the alkyne and then triggering a ring-closing reaction, often involving the adjacent pyridine nitrogen or a functional group derived from the methanol moiety.
Another key reaction of terminal alkynes is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." mdpi.com This reaction allows for the efficient construction of 1,2,3-triazole rings. By reacting this compound with various organic azides, a library of pyridine-triazole hybrids can be synthesized. nih.gov These hybrid structures are of interest in medicinal chemistry due to the prevalence of both pyridine and triazole cores in bioactive molecules.
The following table illustrates representative examples of cyclization reactions that could theoretically be applied to derivatives of this compound to construct complex heterocyclic systems.
| Starting Material (Analog) | Reaction Type | Reagents & Conditions | Product Heterocycle | Reference |
|---|---|---|---|---|
| 2-Halopyridine derivative | Sonogashira Coupling / Wacker-type Heteroannulation | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst | Furo[2,3-b]pyridine | nih.gov |
| 2-Amino-pyrrole-3-carbonitrile | Condensation / Cyclization | 2-Arylidenemalononitrile, Piperidine, Ethanol | Pyrrolo[2,3-b]pyridine | juniperpublishers.com |
| Iodo(hetero)arene & Terminal Alkyne | Sonogashira-Glaser Coupling / Cyclization | Pd/Cu catalyst system, Na₂S | 2,5-Di(hetero)arylthiophene | nih.gov |
| Pyridine N-oxide | [3+2] Cycloaddition | Alkynes, Catalyst | 2,3-Substituted Furo[2,3-b]pyridine | nih.gov |
Scaffold Integration in Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency and ability to rapidly generate molecular diversity. acsgcipr.org The scaffold of this compound can be readily integrated into complex molecules using MCRs, primarily by leveraging the reactivity of its functional groups after a simple transformation.
The primary alcohol of this compound can be oxidized to the corresponding aldehyde, (5-ethynylpyridine-2-carbaldehyde). This aldehyde is a suitable carbonyl component for renowned MCRs such as the Ugi and Passerini reactions.
The Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, which react to form a bis-amide. wikipedia.orgnih.gov By using (5-ethynylpyridine-2-carbaldehyde) as the aldehyde component, the entire (ethynylpyridin-yl)methyl scaffold is incorporated into the final, peptide-like product. This strategy allows for the creation of large libraries of complex molecules by varying the other three components, making it a powerful tool in drug discovery. nih.govacs.org
The Passerini three-component reaction is another isocyanide-based MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. Current time information in Bangalore, IN. Similar to the Ugi reaction, employing (5-ethynylpyridine-2-carbaldehyde) would install the ethynyl-pyridine scaffold into the product structure, which serves as a valuable intermediate for further synthetic elaborations. wikipedia.org
The table below provides a hypothetical set of reactants for a Ugi four-component reaction, demonstrating how the scaffold of this compound (as its aldehyde derivative) could be integrated into a diverse library of compounds.
| Aldehyde Component | Amine | Carboxylic Acid | Isocyanide | Potential Product Class |
|---|---|---|---|---|
| (5-ethynylpyridine-2-carbaldehyde) | Benzylamine | Acetic Acid | tert-Butyl isocyanide | N-tert-Butyl-2-(N-benzylacetamido)-3-(5-ethynylpyridin-2-yl)propenamide |
| (5-ethynylpyridine-2-carbaldehyde) | Aniline | Benzoic Acid | Cyclohexyl isocyanide | 2-(Benzamido)-N-cyclohexyl-3-(5-ethynylpyridin-2-yl)-N-phenylpropenamide |
| (5-ethynylpyridine-2-carbaldehyde) | Methylamine | Propionic Acid | Benzyl isocyanide | N-Benzyl-3-(5-ethynylpyridin-2-yl)-N-methyl-2-(propionamido)propenamide |
| (5-ethynylpyridine-2-carbaldehyde) | Piperidine | Formic Acid | Ethyl isocyanoacetate | Ethyl 2-(2-(3-(5-ethynylpyridin-2-yl)-1-oxo-1-(piperidin-1-yl)propan-2-yl)formamido)acetate |
Applications in Medicinal Chemistry and Chemical Biology Research
Structure-Activity Relationship (SAR) Investigations of (5-Ethynylpyridin-2-YL)methanol Analogues
The systematic exploration of how structural modifications to a lead compound affect its biological activity is a cornerstone of drug discovery. For this compound, structure-activity relationship (SAR) studies are crucial for optimizing its properties and identifying analogues with enhanced potency and selectivity.
Exploration of Substituents at the Ethynyl (B1212043) and Hydroxymethyl Positions
The ethynyl and hydroxymethyl groups of this compound are key functional handles that can be modified to probe interactions with biological targets and to modulate the compound's properties. The terminal ethynyl group is particularly versatile and can participate in various chemical reactions, such as Sonogashira coupling, to introduce a wide array of substituents. nih.gov For example, in related ethynylpyridine structures like the metabotropic glutamate (B1630785) receptor 5 (mGluR5) antagonists, the ethynyl linker is crucial for activity, and modifications at this position significantly influence potency. researchgate.net
The hydroxymethyl group provides a site for hydrogen bonding and can be a key determinant of solubility and metabolic stability. It can also be oxidized to an aldehyde or carboxylic acid, or further derivatized to form esters or ethers, leading to analogues with different physicochemical and biological characteristics. In the context of TRPV3 antagonists, the (pyridin-2-yl)methanol moiety was identified as a critical pharmacophore, and systematic optimization of this part of the molecule led to the discovery of potent and selective antagonists. google.com
Ligand Design and Target Interaction Studies (In Vitro)
In vitro studies are essential for characterizing the interaction of this compound and its analogues with specific biological targets, such as enzymes and receptors. These assays provide valuable information on the compound's mechanism of action and its potential as a therapeutic agent.
Enzyme Inhibition Studies (In Vitro)
While specific enzyme inhibition data for this compound is not widely available in the public domain, the compound has been utilized as a precursor in the synthesis of kinase inhibitors. For example, it served as a starting material in the development of inhibitors for the Re-arranged during transfection (RET) kinase, a target in certain types of cancer. google.com The general class of pyridine (B92270) derivatives has been investigated for the inhibition of various enzymes. For instance, certain pyridine derivatives have shown inhibitory activity against neuraminidases. The ethynyl group can also be a key feature in enzyme inhibitors, acting as a reactive handle or a rigid linker to position other functional groups within an enzyme's active site.
Table 1: Representative Enzyme Inhibition Data for Structurally Related Pyridine Derivatives
| Compound Class | Target Enzyme | Key Structural Features | Reference |
| Pyridine-2(1H)-thione Derivatives | Oncogenic Serine/Threonine Kinase PIM-1 | 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles | Current time information in Bangalore, IN. |
| Thioquinoline Derivatives | α-glucosidase | N′-((2-mercaptoquinolin-3-yl)methylene)benzohydrazide core | researchgate.net |
| 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives | 11β-HSD1 | Adamantyl group and thiazolone ring | mdpi.com |
This table presents data for structurally related compound classes to illustrate the potential for enzyme inhibition within the broader family of pyridine derivatives, in the absence of specific data for this compound.
Receptor Binding Assays (In Vitro)
Receptor binding assays are used to determine the affinity of a ligand for a specific receptor. A patent for novel pyridazine (B1198779) derivatives with melanin-concentrating hormone (MCH) antagonistic activity lists this compound as a compound that exhibits good affinity in MCH receptor binding studies. google.com MCH receptors are implicated in the regulation of energy balance and are a target for the treatment of obesity.
In a broader context, derivatives of ethynylpyridines have been extensively studied as ligands for various G protein-coupled receptors (GPCRs). For example, analogues of 2-methyl-6-(phenylethynyl)pyridine (MPEP) and 3-[(2-methyl-4-thiazolyl)ethynyl]pyridine (MTEP) are well-known noncompetitive antagonists of the metabotropic glutamate receptor subtype 5 (mGluR5). researchgate.net These studies highlight the importance of the ethynylpyridine scaffold in designing selective receptor ligands.
Table 2: Receptor Binding Data for Structurally Related Ethynylpyridine Derivatives
| Compound | Receptor Target | Activity | Reference |
| This compound | MCH Receptor | Antagonist with good affinity | google.com |
| MPEP (2-methyl-6-(phenylethynyl)pyridine) | mGluR5 | Noncompetitive antagonist | researchgate.net |
| MTEP (3-[(2-methyl-4-thiazolyl)ethynyl]pyridine) | mGluR5 | Noncompetitive antagonist | researchgate.net |
This table includes available data for this compound and closely related analogues to demonstrate the potential of this scaffold in receptor-targeted drug design.
Rational Drug Design and Lead Optimization Strategies Utilizing the this compound Scaffold
The structural features of this compound—a rigid, planar pyridine ring, a hydrogen-bonding hydroxymethyl group, and a versatile ethynyl moiety—make it an attractive starting point for rational drug design and lead optimization.
Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel core structures with improved properties while maintaining the key binding interactions of a known ligand. rsc.orgresearchgate.net The this compound scaffold can be a target for scaffold hopping from known drugs or a starting point for creating new chemical entities. For instance, many kinase inhibitors feature a pyridine core that interacts with the hinge region of the kinase ATP-binding site. acs.orgnih.gov A known kinase inhibitor with a different core could potentially be "hopped" to the ethynylpyridine scaffold to generate novel intellectual property and potentially improved selectivity or pharmacokinetic profiles. nih.gov
Bioisosteric replacement is another key tactic where one functional group is exchanged for another with similar steric and electronic properties to enhance potency, selectivity, or metabolic stability. researchgate.net The ethynyl group in the this compound scaffold is a particularly interesting bioisostere. It can mimic halogen atoms like chlorine or iodine, which are often involved in halogen bonding with protein targets. nih.gov This makes it a viable replacement for halogenated scaffolds in established pharmacophores. nih.gov For example, the replacement of a chloro moiety with an ethynyl group is a known bioisosteric switch in EGFR inhibitors like gefitinib (B1684475) and erlotinib. nih.gov
The hydroxymethyl group at the 2-position also offers opportunities for bioisosteric modification to fine-tune a compound's properties.
Table 1: Potential Bioisosteric Replacements for the this compound Scaffold
| Functional Group to Replace | Original Moiety | Potential Bioisostere(s) | Rationale for Replacement |
| Ethynyl Group | -C≡CH | -Cl, -Br, -CN, -CF₃ | Mimic electronic and steric properties, improve metabolic stability, or alter target interactions. |
| Hydroxymethyl Group | -CH₂OH | -CONH₂, -CH₂F, -CH₂NH₂ | Modulate hydrogen bonding capacity, improve membrane permeability, or introduce new interaction points. |
This table presents hypothetical bioisosteric replacements based on established medicinal chemistry principles.
Prodrugs are inactive or less active precursors that are converted into the active drug in the body. This strategy is often employed to overcome poor solubility, low permeability, or rapid metabolism. nih.govresearchgate.net The hydroxymethyl group of this compound is an ideal handle for prodrug development.
By forming an ester with the hydroxymethyl group, the lipophilicity of the molecule can be increased, potentially enhancing its ability to cross cell membranes. nih.gov Once inside the cell, ubiquitous esterase enzymes would cleave the ester, releasing the active parent compound. This approach has been successfully used for various drugs containing hydroxyl groups. nih.gov Furthermore, linking amino acids or phosphate (B84403) groups can enhance water solubility for parenteral administration. nih.gov
Table 2: Exemplary Prodrug Strategies for this compound
| Prodrug Moiety | Linkage to -CH₂OH | Potential Advantage | Activating Enzyme |
| Acetate | Ester | Increased lipophilicity and cell permeability. | Esterases |
| Pivalate | Ester | Increased lipophilicity with steric hindrance to slow cleavage. | Esterases |
| Glycinate | Ester | Improved aqueous solubility and potential for transporter-mediated uptake. | Esterases |
| Phosphate | Phosphate Ester | Significantly increased aqueous solubility for IV formulations. | Phosphatases |
This table illustrates potential prodrug modifications based on common chemical strategies.
Identification and Validation of Molecular Targets (In Vitro/Cell-based)
Once a library of compounds based on the this compound scaffold is synthesized, the next step is to identify their biological targets and elucidate their mechanism of action.
High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a specific biological target, such as an enzyme or receptor. nih.govethz.ch Given that pyridine-containing molecules are frequently identified as kinase inhibitors, a library of derivatives based on the this compound scaffold would be well-suited for screening against a panel of protein kinases implicated in diseases like cancer. nih.govacs.org
An HTS campaign would typically involve miniaturized assays in 384- or 1536-well plates, where the ability of each compound to inhibit the activity of a target kinase is measured, often through fluorescence or luminescence-based readouts. emory.edu The results are analyzed to identify "hits"—compounds that show significant and reproducible activity.
Table 3: Hypothetical High-Throughput Screening Data for a this compound-based Library against Target Kinase X
| Compound ID | Scaffold | Concentration (µM) | % Inhibition of Kinase X | Hit Classification |
| EP-001 | This compound | 10 | 8 | Inactive |
| EP-002 | (5-Ethynylpyridin-2-YL)methyl acetate | 10 | 12 | Inactive |
| EP-003 | [5-(3-aminoprop-1-yn-1-yl)pyridin-2-yl]methanol | 10 | 85 | Primary Hit |
| EP-004 | [5-(3-hydroxyprop-1-yn-1-yl)pyridin-2-yl]methanol | 10 | 78 | Primary Hit |
| EP-005 | (5-Chloropyridin-2-YL)methanol | 10 | 5 | Inactive |
This table represents simulated HTS data to illustrate the process of hit identification. The data is for illustrative purposes only.
Following the identification of primary hits from an HTS campaign, the next step is to validate their activity in a more biologically relevant context, such as in cultured human cells. This involves treating cells with the hit compounds and analyzing their effects on specific cellular signaling pathways.
If a hit compound, for example, potently inhibits a kinase involved in cell proliferation (e.g., a cyclin-dependent kinase or a MAP kinase), its effect on that pathway can be measured. Techniques such as Western blotting can be used to quantify the phosphorylation status of downstream proteins, providing direct evidence of target engagement in a cellular environment. A reduction in the phosphorylation of a known substrate of the target kinase would validate the compound's mechanism of action.
Table 4: Hypothetical Cellular Pathway Analysis of Hit Compound EP-003
| Cell Line | Treatment | Concentration (µM) | Target Kinase Activity (in-cell) | Downstream Substrate Phosphorylation (% of Control) |
| Cancer Cell Line A | Vehicle (DMSO) | - | 100% | 100% |
| Cancer Cell Line A | EP-003 | 1 | 45% | 52% |
| Cancer Cell Line A | EP-003 | 5 | 18% | 21% |
| Normal Cell Line B | Vehicle (DMSO) | - | 100% | 100% |
| Normal Cell Line B | EP-003 | 10 | 92% | 95% |
This table shows hypothetical results from a cell-based assay, demonstrating the on-target effect and potential selectivity of a hit compound. The data is for illustrative purposes only.
Computational and Theoretical Chemistry Studies
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the potential interactions that can inform drug design.
While specific molecular docking studies focusing exclusively on (5-ethynylpyridin-2-yl)methanol are not extensively documented in publicly available literature, its derivatives have been the subject of such investigations. For instance, this molecule serves as a key intermediate in the synthesis of a series of 1,2,3-triazole-containing compounds that have been evaluated as potential inhibitors of various enzymes. In these studies, the ethynyl (B1212043) group of this compound is often utilized for click chemistry reactions to generate a library of derivatives which are then subjected to molecular docking simulations.
The general approach in these studies involves docking the derivative compounds into the active site of a target protein to predict binding affinities and interaction patterns. Key interactions typically observed for pyridine-containing ligands include hydrogen bonding involving the pyridine (B92270) nitrogen and π-stacking interactions with aromatic residues in the protein's active site. The hydroxyl group of the methanol (B129727) substituent can also participate in hydrogen bonding, further stabilizing the ligand-protein complex.
A hypothetical docking study of this compound itself would likely explore its interactions with a range of protein targets. The predicted binding modes would highlight the key pharmacophoric features of the molecule, guiding the design of more potent and selective inhibitors.
Table 1: Hypothetical Interaction Profile of this compound in a Protein Active Site
| Interaction Type | Potential Interacting Group on Compound | Potential Interacting Residue in Protein |
| Hydrogen Bond Acceptor | Pyridine Nitrogen | Asp, Glu, Ser, Thr, Tyr |
| Hydrogen Bond Donor | Methanol -OH | Asp, Glu, Gln, Asn |
| π-π Stacking | Pyridine Ring | Phe, Tyr, Trp, His |
| π-Cation Interaction | Pyridine Ring | Lys, Arg |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. A pharmacophore model can then be used as a 3D query to search large compound databases (virtual screening) to identify new molecules with the potential for similar activity.
Given that this compound is a precursor to more complex, biologically active molecules, it can be considered a key fragment in the development of pharmacophore models. The essential features of this compound that would likely be incorporated into a pharmacophore model include a hydrogen bond acceptor (the pyridine nitrogen), a hydrogen bond donor (the methanol hydroxyl group), and an aromatic ring. The ethynyl group offers a vector for further chemical modification, and its spatial location would be a critical component of any pharmacophore model derived from its more complex derivatives.
In a typical workflow, a set of active compounds derived from this compound would be used to generate a pharmacophore model. This model would then be validated for its ability to distinguish active from inactive compounds before being used in a virtual screening campaign to identify novel chemical scaffolds for synthesis and biological evaluation.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are developed by finding a statistically significant correlation between calculated molecular descriptors (physicochemical, electronic, and steric properties) and the observed activity of a series of compounds.
While specific QSAR studies centered on this compound are not prevalent, the principles of QSAR are highly relevant to the optimization of its derivatives. In a typical study involving derivatives of this compound, a QSAR model would be built to understand how modifications to the core structure influence biological activity.
The process would involve:
Synthesizing a series of analogs by modifying the this compound core.
Measuring the biological activity of these analogs.
Calculating a wide range of molecular descriptors for each analog.
Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a QSAR model that correlates the descriptors with the activity.
Such a model could reveal, for example, that increasing the hydrophobicity of a particular substituent or altering the electronic properties of the pyridine ring leads to enhanced activity.
Table 2: Examples of Molecular Descriptors Relevant to QSAR Studies of this compound Derivatives
| Descriptor Class | Example Descriptors |
| Electronic | Dipole Moment, HOMO/LUMO energies |
| Steric | Molecular Volume, Surface Area |
| Hydrophobic | LogP, Molar Refractivity |
| Topological | Wiener Index, Kier-Hall Indices |
In Silico ADME Predictions and Metabolic Stability Investigations (Computational)
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as metabolic stability, is a critical step in early-stage drug discovery to assess the druglikeness of a compound. Various computational models are available to predict these properties based on the chemical structure.
For this compound, in silico ADME predictions would likely focus on properties such as oral bioavailability, blood-brain barrier penetration, and potential for inhibition of cytochrome P450 (CYP) enzymes. The presence of the pyridine ring and the hydroxyl group would be key determinants of its predicted ADME profile.
Computational metabolic stability investigations would aim to identify potential sites of metabolism on the molecule. The primary sites for metabolic transformation would likely be the pyridine ring (oxidation) and the methanol group (oxidation to an aldehyde and then a carboxylic acid). The ethynyl group could also be a site of metabolism. Understanding these potential metabolic liabilities early on can guide the design of more stable analogs.
Table 3: Predicted ADME Properties for a Molecule like this compound
| Property | Predicted Outcome | Rationale |
| Oral Bioavailability | Moderate | Presence of polar groups (pyridine N, -OH) may reduce passive absorption. |
| Blood-Brain Barrier Permeation | Low to Moderate | Polar nature may limit CNS penetration. |
| CYP Inhibition | Possible | Pyridine nitrogen can coordinate with the heme iron of CYP enzymes. |
| Metabolic Stability | Moderate | Potential for oxidation at multiple sites. |
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are used to investigate the electronic structure, geometry, and reactivity of molecules. Methods such as Density Functional Theory (DFT) can provide detailed information about molecular orbitals, charge distribution, and reaction mechanisms.
For this compound, quantum chemical calculations can be employed to:
Optimize the molecular geometry: Determine the most stable three-dimensional conformation of the molecule.
Analyze the electronic properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Map the electrostatic potential: Identify the electron-rich and electron-poor regions of the molecule, which is crucial for understanding intermolecular interactions. The pyridine nitrogen is expected to be an electron-rich region, while the hydroxyl proton is electron-poor.
Simulate reaction pathways: Investigate the mechanisms of reactions involving the ethynyl or methanol groups, providing insights into its synthetic utility.
These calculations provide a fundamental understanding of the molecule's intrinsic properties, which underpins its behavior in biological systems and chemical reactions.
Emerging Applications in Materials Science and Catalysis
Polymer and Nanomaterial Synthesis Utilizing Ethynyl (B1212043) Functionality
The terminal alkyne (ethynyl) group is the key to the utility of (5-Ethynylpyridin-2-YL)methanol in polymer chemistry. This functional group allows the molecule to act as a monomer in the synthesis of conjugated polymers. Research on the parent compound, 2-ethynylpyridine, has shown that it can undergo spontaneous, catalyst-free polymerization upon quaternization of the pyridine (B92270) nitrogen with alkyl halides in polar solvents. researchgate.net This process yields substituted polyacetylenes, specifically poly(2-ethynylpyridinium) salts, which are ionic conjugated polymers. researchgate.netacs.org
This polymerization proceeds readily, providing moderate to high yields of polymers that are often soluble in polar organic solvents, and even water. researchgate.net The resulting polymers feature a conjugated polyacetylene backbone, which imparts interesting optical and electronic properties. The specific characteristics of these polymers can be tuned by the choice of the quaternizing agent used during synthesis. researchgate.netacs.org Given this precedent, this compound is an ideal candidate for creating functionalized polyacetylenes where the hydroxymethyl group (-CH₂OH) offers an additional site for post-polymerization modification or for influencing the polymer's physical properties, such as solubility and thermal stability.
| Polymer Type | Monomer Example | Polymerization Method | Key Feature |
| Ionic Polyacetylene | 2-Ethynylpyridine | Spontaneous (catalyst-free) upon quaternization | Conjugated backbone with ionic substituents |
| Substituted Polyacetylene | 2-Ethynylpyridine with various initiating agents | Non-catalyst polymerization | Tunable photoluminescence and redox properties |
Ligand Design for Catalytic Systems
The pyridine-methanol structure within this compound makes it a highly effective component for ligand design in catalysis. The nitrogen atom of the pyridine ring and the oxygen atom of the adjacent hydroxymethyl group can act as a bidentate ligand, chelating to a metal center to form a stable complex. Pyridine and its derivatives are well-established ligands in coordination chemistry and have been successfully incorporated into a wide variety of catalysts for organic synthesis. core.ac.uknih.govacs.orgnih.gov
The introduction of strong electron-donating ligands, such as pyridines, can increase the nucleophilicity of the metal center, thereby enhancing its catalytic activity. core.ac.uk For instance, rhodium(I) complexes containing substituted pyridine ligands have demonstrated higher turnover numbers in the carbonylation of methanol (B129727) compared to the traditional catalyst. core.ac.uk Similarly, palladium(II) complexes featuring pyridine-based ligands have been employed as efficient precatalysts in important carbon-carbon bond-forming reactions like Suzuki-Miyaura and Heck cross-couplings. acs.orgnih.gov
The this compound molecule offers a dual advantage: the pyridine-methanol moiety can serve as the primary coordinating site for a catalytically active metal, while the ethynyl group can be used to anchor the entire catalytic complex to a solid support, such as a polymer or nanoparticle surface. This immobilization can facilitate catalyst recovery and reuse, a key principle of green chemistry.
| Metal Center | Ligand Type | Catalytic Application | Reference Finding |
| Rhodium(I) | Pyridine derivatives | Carbonylation of methanol | Enhanced turnover number compared to traditional catalysts. core.ac.uk |
| Palladium(II) | Functionalized pyridines | Suzuki-Miyaura and Heck cross-coupling | Efficient and versatile precatalysts for C-C bond formation. acs.orgnih.gov |
| Various | Pyridine | General C-H functionalization | Pyridine ring is a key scaffold in catalysts for C-H alkylation, alkenylation, and arylation. nih.gov |
Research into Advanced Functional Materials
Research into this compound extends to the development of advanced functional materials that leverage its unique electronic and structural properties. The polymers derived from this monomer, as discussed in section 5.1, are of particular interest. Because they possess a conjugated backbone, these materials have potential applications in electronics and photonics. researchgate.netmdpi.com
Studies on analogous ionic polyacetylenes synthesized from 2-ethynylpyridine have revealed interesting photoluminescent properties, with emission peaks in the visible spectrum. researchgate.net The specific emission wavelength and quantum yield can be controlled by modifying the substituent on the pyridine nitrogen, indicating that polymers made from this compound could be tailored for use in organic light-emitting diodes (OLEDs) or chemical sensors. Furthermore, the redox activity observed in these polymers suggests their potential use in energy storage devices or as electrochromic materials. researchgate.net
The combination of a pyridine moiety within a polymer structure can also lead to materials with enhanced thermal stability and specific chemical functionalities, such as antimicrobial properties or the ability to emit strong fluorescence. mdpi.com The development of materials from this compound represents a promising avenue for creating next-generation materials with tailored optical, electronic, and catalytic functions. nih.gov
Future Directions and Research Perspectives
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of (5-Ethynylpyridin-2-YL)methanol and its derivatives is pivotal for enabling its broader application. Future research will likely concentrate on optimizing existing methods and discovering new, more sustainable synthetic pathways.
A primary method for introducing the ethynyl (B1212043) group onto the pyridine (B92270) ring is the Sonogashira cross-coupling reaction. mdpi.comnih.govmdpi.com This palladium-catalyzed reaction typically couples a halo-pyridine with a terminal alkyne, such as trimethylsilylacetylene. mdpi.comnih.govmdpi.com Subsequent removal of the silyl (B83357) protecting group yields the terminal alkyne. Research is ongoing to improve these coupling reactions by developing more efficient catalyst systems, potentially involving lower catalyst loadings and milder reaction conditions to enhance the sustainability of the process.
A key area of development is asymmetric synthesis, which is crucial for producing specific enantiomers of chiral derivatives for pharmacological studies. For instance, methods involving the asymmetric hydrogenation of ketone precursors using chiral Iridium catalysts have been developed for related phenyl(pyridin-2-yl)methanol (B192787) derivatives, achieving high yields and excellent enantioselectivity. google.com Applying and adapting such catalytic systems to produce enantiomerically pure forms of this compound derivatives is a significant future goal. This would allow for a more precise investigation of their interactions with chiral biological targets.
The table below summarizes key synthetic approaches relevant to this compound.
| Reaction Type | Key Reagents & Catalysts | Purpose | Notable Features | Reference |
| Sonogashira Cross-Coupling | Halo-pyridine, Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI | Introduction of the ethynyl moiety | Widely used for C-C bond formation with alkynes; requires a deprotection step. | mdpi.comnih.govmdpi.com |
| Asymmetric Hydrogenation | Ketone precursor, Chiral Ir/L* catalyst, H₂ gas | Production of specific chiral alcohol enantiomers | High yield and enantioselectivity (ee >99%) reported for related structures. | google.com |
| Functional Group Interconversion | 5-bromopyridine derivatives, Sodium methylate | Modification of the pyridine ring | Allows for the synthesis of analogues with varied electronic properties. | asianpubs.org |
Future work will also explore "green chemistry" principles, such as using less hazardous solvents, reducing waste, and employing catalytic rather than stoichiometric reagents to improve the environmental footprint of synthesizing these valuable compounds.
Exploration of Undiscovered Biological Activities and Therapeutic Modalities
The pyridine nucleus is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. nih.govresearchgate.net Derivatives of pyridine are known to exhibit a wide array of biological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.netnih.govnih.gov The unique structure of this compound suggests significant potential for discovering new therapeutic applications.
Antiproliferative and Anticancer Activity: Pyridine derivatives have been extensively studied as anticancer agents. nih.govnih.gov The presence of specific functional groups, such as -OH and -C=O, has been shown to enhance antiproliferative activity against various cancer cell lines. nih.gov Thienopyridines, which are structurally related, have also shown potent anticancer effects. nih.gov The this compound scaffold is a prime candidate for the development of novel antiproliferative compounds, with the ethynyl group offering a unique point for modification to optimize activity and selectivity.
Neuropathic Pain and Inflammation: Derivatives of (Pyridin-2-yl)methanol have been identified as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. nih.gov TRPV3 is implicated in pain sensation, inflammation, and skin disorders. nih.gov The development of molecules based on the this compound core could lead to a new class of non-opioid analgesics or treatments for inflammatory skin conditions.
Antimalarial and Antimicrobial Properties: Researchers have synthesized pyridine derivatives that show significant antimalarial activity, with some compounds demonstrating high efficacy against chloroquine-resistant strains of Plasmodium falciparum. nih.gov Additionally, other pyridine-based heterocycles have shown promising antibacterial and antifungal activity. nih.govnih.gov The ethynyl group on the this compound structure could potentially interact with unique biological targets in these pathogens, opening a new avenue for anti-infective drug discovery.
Future research will involve synthesizing libraries of compounds derived from this compound and screening them against a wide range of biological targets to uncover novel therapeutic uses.
Integration of Advanced Computational Modeling Techniques for Rational Design
Computational chemistry provides powerful tools to accelerate the drug discovery process by predicting molecular properties and interactions, thereby guiding the synthesis of more effective compounds. The integration of these techniques is a crucial future direction for research on this compound.
Structure-Activity Relationship (SAR) Studies: Computational methods can be used to build robust Structure-Activity Relationship (SAR) models. By calculating molecular descriptors and analyzing electrostatic potential maps for a series of this compound derivatives, researchers can identify the structural features that are most critical for a desired biological effect. nih.gov This knowledge allows for the rational design of new molecules with enhanced potency and reduced off-target effects.
Molecular Docking and Virtual Screening: Molecular docking simulations can predict how a molecule like this compound or its derivatives will bind to the active site of a protein target. This technique has been successfully used to understand the binding modes of pyridine derivatives to enzymes like dihydrofolate reductase, a target for antimalarial drugs. nih.gov Virtual screening of large compound libraries against known protein structures can rapidly identify promising candidates for synthesis and biological testing, saving significant time and resources.
Predicting Physicochemical Properties: Density Functional Theory (DFT) and related computational methods are used to calculate fundamental properties of molecules. nih.govbas.bgresearchgate.net For instance, DFT can accurately predict pKa values, which are critical for understanding a drug's behavior in the body. bas.bg It can also be used to study the electronic structure and stability of compounds, aiding in the design of molecules with improved pharmacological profiles. researchgate.net
The table below outlines computational techniques applicable to the study of this compound.
| Computational Technique | Application | Predicted Properties/Insights | Reference | | :--- | :--- | :--- | :--- | :--- | | Density Functional Theory (DFT) | Calculation of molecular properties | pKa, Heat of Formation (HOF), Electronic Structure, Geometry | nih.govbas.bgresearchgate.net | | Molecular Docking | Predicting binding interactions | Binding mode, Affinity with biological targets (e.g., enzymes, receptors) | nih.gov | | SAR and QSAR Analysis | Rational drug design | Identification of key functional groups for activity, Electrostatic potential maps | nih.gov |
By deeply integrating these computational approaches, future research can move from trial-and-error synthesis to a more targeted, rational design strategy for developing novel therapeutics and materials based on the this compound scaffold.
Expansion into Multi-disciplinary Research Platforms for Chemical Biology and Materials Science
The unique chemical handles on this compound make it an ideal candidate for use in broader, multi-disciplinary research fields beyond traditional medicinal chemistry.
Applications in Chemical Biology: Chemical biology utilizes small molecules to study and manipulate biological systems. The terminal alkyne (ethynyl group) on this compound is a particularly powerful tool for this purpose. It can readily participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows the compound to be easily conjugated to reporter tags (like fluorescent dyes), affinity labels (like biotin), or solid supports. This opens up several research avenues:
Target Identification: By creating a derivative that binds to a specific protein and then "clicking" on a reporter tag, researchers can isolate and identify the biological targets of the compound.
Bio-imaging: A fluorescently-labeled version of a biologically active derivative could be used to visualize its distribution within cells or tissues, providing insights into its mechanism of action.
Mechanism of Action Studies: Immobilizing a derivative on a solid support can create an affinity matrix to pull its binding partners out of a cell lysate, helping to elucidate its biological pathways.
Applications in Materials Science: The rigid, linear nature of the ethynyl group, combined with the electronic properties of the pyridine ring, makes this compound an attractive building block for novel functional materials.
Conjugated Polymers: The ethynylpyridine unit can be polymerized to create conjugated polymers. Such materials often have interesting optical and electronic properties, with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The synthesis of related diethynyl-aromatic compounds for materials science has been well-documented. mdpi.com
Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the hydroxymethyl group can act as ligands to coordinate with metal ions, while the ethynyl group can be used for post-synthesis modification. This could lead to the creation of highly porous MOFs with tailored properties for gas storage, catalysis, or chemical separations.
High-Energy Materials: While needing further investigation, pyridine derivatives have been studied computationally as potential high-energy density materials (HEDMs), suggesting another, more specialized, avenue for materials research. researchgate.net
The expansion of this compound into these interdisciplinary areas highlights its potential to serve not just as a precursor to drugs, but as a versatile molecular tool for addressing a wide range of scientific challenges.
Q & A
Basic Research Question: What synthetic routes are recommended for (5-Ethynylpyridin-2-yl)methanol, and how can reaction conditions be optimized for yield?
Answer:
The synthesis of this compound typically involves functionalizing pyridine derivatives. A common approach includes:
- Step 1: Starting with halogenated pyridine precursors (e.g., 5-bromo-2-pyridinemethanol) and introducing the ethynyl group via Sonogashira coupling, using palladium catalysts and copper iodide as co-catalysts .
- Step 2: Optimizing reaction temperature (60–80°C) and solvent (THF or DMF) to balance reactivity and stability of intermediates.
- Step 3: Purification via column chromatography or recrystallization to isolate the product.
Yield optimization requires monitoring reaction kinetics and adjusting catalyst loading (1–5 mol%) .
Basic Research Question: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy: H and C NMR to confirm the ethynyl group (-C≡CH) and hydroxyl (-CHOH) positions.
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., calculated 149.05 g/mol for CHNO).
- HPLC: Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .
- LogP and PSA: Experimental determination via shake-flask method (LogP ≈ 1.5–2.0) and topological PSA calculations (≈45–50 Ų) .
Advanced Research Question: How should researchers resolve discrepancies between experimental and computational LogP values for this compound?
Answer:
Discrepancies often arise from computational model limitations (e.g., XLogP3 vs. experimental shake-flask). To address this:
- Step 1: Validate computational methods (e.g., SwissADME, ChemAxon) against experimental data for structurally similar pyridine derivatives .
- Step 2: Adjust solvation parameters (e.g., dielectric constant) in simulations to better match experimental conditions.
- Step 3: Cross-check with chromatographic retention times (HPLC) to correlate LogP trends .
Advanced Research Question: What strategies are effective in designing multi-step syntheses using this compound as a building block?
Answer:
- Strategy 1: Utilize the ethynyl group for click chemistry (e.g., azide-alkyne cycloaddition) to attach biomolecules or fluorophores .
- Strategy 2: Functionalize the hydroxyl group via esterification or etherification to improve solubility or bioactivity.
- Case Study: Coupling with aryl halides via Suzuki-Miyaura cross-coupling to create biaryl derivatives for drug discovery .
Basic Research Question: What are the key physicochemical properties of this compound, and how are they determined experimentally?
Answer:
Advanced Research Question: How can computational modeling predict the reactivity of this compound in novel reactions?
Answer:
- DFT Calculations: Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks.
- MD Simulations: Simulate solvent interactions to assess stability under varying pH or temperature .
- Case Study: Predicting regioselectivity in ethynyl group reactions using Fukui indices .
Basic Research Question: What purification techniques are suitable for isolating this compound post-synthesis?
Answer:
- Column Chromatography: Silica gel with ethyl acetate/hexane (3:7 ratio) for high-purity isolation.
- Recrystallization: Use methanol/water mixtures to remove polar impurities.
- TLC Monitoring: R ≈ 0.4 in ethyl acetate/hexane (1:1) .
Advanced Research Question: What challenges arise when scaling up the synthesis of this compound, and how can purity be maintained?
Answer:
- Challenge 1: Exothermic reactions at larger scales require precise temperature control (jacketed reactors).
- Challenge 2: Catalyst recovery for cost efficiency (e.g., Pd/C filtration).
- Mitigation: Implement inline FTIR or HPLC for real-time purity monitoring during continuous flow synthesis .
Advanced Research Question: How does the electronic structure of the ethynyl group influence the reactivity of this compound?
Answer:
- The ethynyl group’s sp-hybridized carbon enhances electrophilicity, facilitating nucleophilic additions (e.g., thiol-yne reactions).
- Conjugation with the pyridine ring lowers LUMO energy, increasing susceptibility to reduction or cycloaddition .
Basic Research Question: What safety precautions are critical when handling this compound?
Answer:
- PPE: Gloves (nitrile) and goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods due to potential volatility.
- Storage: Inert atmosphere (N) at –20°C to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
